1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea - 2034231-16-6

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

Catalog Number: EVT-2858459
CAS Number: 2034231-16-6
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

While none of the provided abstracts directly study 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea, several papers highlight the potential applications of similar [, , ]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry and drug development. These applications include:

  • Anticancer agents: [, ] [, , ]triazolo[4,3-b]pyridazine derivatives have shown promising activity against various cancer cell lines, indicating their potential as anticancer therapeutics.
  • Antibacterial agents: [] Chiral fused heterocyclic compounds containing the 1,2,4-triazole ring, particularly [, , ]triazolo[4,3-b]pyridazine derivatives, have been explored for their antibacterial properties.
  • c-MET Inhibitors: [, ] Certain [, , ]triazolo[4,3-b]pyridazine derivatives exhibit inhibitory activity against the c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis, suggesting their potential as anticancer agents.
  • Bromodomain and Extraterminal Inhibitors: [] Researchers have investigated bivalent [, , ]triazolo[4,3-b]pyridazine-based inhibitors targeting the bromodomain and extraterminal (BET) proteins, particularly BRD4, involved in gene transcription regulation and linked to cancer development.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It displays high potency in both in vitro and in vivo studies, effectively downregulating c-Myc and inhibiting tumor growth in xenograft models. AZD5153's enhanced potency stems from its bivalent binding mechanism and demonstrates a clear correlation between BRD4 activity and cellular potency.

    Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. The presence of piperidine and piperazine rings further adds to the structural similarities, suggesting potential overlap in their biological targets and activities.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a highly potent and selective MET kinase inhibitor. [, ] It effectively targets both wild-type MET kinase and clinically relevant mutant forms. SAR125844 demonstrates a unique binding mode, evidenced by crystal structures with the Y1230H variant. Although it exhibits a limited oral absorption profile, SAR125844 is a promising parenteral agent for MET-dependent cancers, showing sustained target engagement at tolerable doses in human xenograft tumor models.

    Relevance: SAR125844 and the target compound, 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea, share the common [, , ]triazolo[4,3-b]pyridazine core. The presence of a urea linker in both structures further suggests potential similarities in their binding modes and pharmacological profiles.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor. Despite its promise, PF-04254644 exhibited off-target inhibition of the phosphodiesterase (PDE) family. This off-target activity led to adverse cardiovascular effects in rats, including sustained increases in heart rate, altered cardiac output, and myocardial degeneration. Consequently, PF-04254644 was discontinued as a preclinical candidate due to the narrow therapeutic window related to cardiovascular safety.

    Relevance: PF-04254644 shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. Furthermore, both compounds incorporate a quinoline ring system, albeit at different positions, suggesting potential similarities in their binding affinities and pharmacological profiles.

8-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-ylthio)methyl)quinoline (Compound 4g)

    Compound Description: Compound 4g is part of a series of [, , ]triazole[4,3-b][1,2,4,5]tetrazine derivatives investigated for their anticancer activity. It exhibited promising activity against several human cancer cell lines, including A549 (lung cancer), CaCo2 (colorectal adenocarcinoma), EGC (gastric cancer), HEPG2 (hepatocellular carcinoma), and HT-29 (colon carcinoma). Notably, compound 4g displayed significant potency against the HT-29 cell line with an IC50 value of 12.69 ± 7.14 μM.

    Relevance: This compound shares the quinoline ring system and the [, , ]triazolo moiety with 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea. Although the triazole ring is further fused to a tetrazine ring in compound 4g, the structural similarities suggest that exploring the anticancer potential of the target compound might be worthwhile.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific GABAA receptors, acting as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors. [, ] It did not induce seizures in mice during precipitated withdrawal tests, suggesting a reduced propensity for physical dependence compared to benzodiazepines. In drug discrimination studies, L-838,417 generalized to the chlordiazepoxide cue (mediated by non-α1 GABAA receptors) but not to the zolpidem cue (mediated by GABAA-α1 receptors). This supports the notion that L-838,417's behavioral effects are primarily mediated through its actions on non-α1 GABAA receptor subtypes.

Properties

CAS Number

2034231-16-6

Product Name

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

IUPAC Name

1-quinolin-8-yl-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c28-19(23-15-5-1-3-13-4-2-9-20-18(13)15)22-14-8-10-26(11-14)17-7-6-16-24-21-12-27(16)25-17/h1-7,9,12,14H,8,10-11H2,(H2,22,23,28)

InChI Key

NEXQANDVAVWLEK-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.